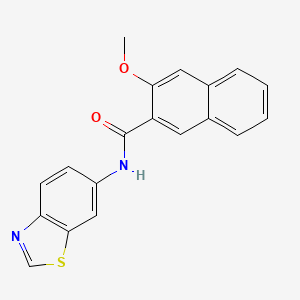

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-23-17-9-13-5-3-2-4-12(13)8-15(17)19(22)21-14-6-7-16-18(10-14)24-11-20-16/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYGNFYFZIARLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are designed to optimize yield, purity, and cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide has the molecular formula and a molecular weight of approximately 334.3917 g/mol. The compound features a benzothiazole moiety linked to a methoxynaphthalene structure, which contributes to its diverse biological activities.

Biological Applications

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action may involve:

- Inhibition of Cell Proliferation: The compound has been shown to interfere with the cell cycle and induce apoptosis in various cancer cell lines.

- Targeting Specific Pathways: It may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Case Study:

In vitro studies demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.

2. Anti-inflammatory Properties

This compound also shows promise as an anti-inflammatory agent. It may exert its effects by inhibiting cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.

Case Study:

In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers. This suggests potential applications in treating inflammatory diseases such as arthritis.

Material Science Applications

1. Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties. These properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs): Its ability to emit light when excited makes it a candidate for use in OLED technology.

- Fluorescent Probes: The compound can be utilized as a fluorescent probe for biological imaging due to its luminescent properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, the compound may interact with DNA or proteins, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Trifluoromethyl-Benzothiazole Derivatives ()

Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide replace the methoxy group on benzothiazole with a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, enhancing lipophilicity and metabolic stability compared to the methoxy group (electron-donating) in the target compound. Such substitutions are common in agrochemicals and pharmaceuticals to improve bioavailability .

Adamantyl-Benzothiazole Hybrids ()

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide incorporates a bulky adamantyl group instead of the naphthalene carboxamide. Crystallographic studies reveal intermolecular hydrogen bonding (N–H⋯N) and dimer formation, which may influence solubility and crystallinity—a feature likely shared by the target compound due to its carboxamide group .

Variations in the Acyl/Amide Group

Phenylacetamide vs. Naphthalene Carboxamide ( vs. Target Compound)

Phenylacetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) lack the extended conjugation of the naphthalene system. The naphthalene carboxamide in the target compound offers π-π stacking capabilities and enhanced rigidity, which could improve binding affinity to aromatic-rich biological targets (e.g., kinases or GPCRs).

Carbothioate Derivatives ()

Compounds like 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate replace the carboxamide with a carbothioate group. Thioesters are more reactive than amides due to weaker C–S bonds, suggesting divergent stability and metabolic pathways.

Heterocyclic Additions ()

The compound 3-methoxy-N-[[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide introduces a triazolothiadiazole system. Such modifications are often leveraged to tune selectivity in enzyme inhibition .

Comparative Data Table

Biological Activity

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide, a compound belonging to the class of benzothiazole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 899988-66-0

- Molecular Formula : C19H14N2O2S

- Molecular Weight : 334.3917 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Anticancer Activity : This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. It may interfere with DNA replication and inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes .

- Antimicrobial Properties : Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. The compound may inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, contributing to its therapeutic applications in inflammatory diseases .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell viability) observed in various studies:

These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains, with results showing selective activity:

Case Studies and Research Findings

Recent studies have highlighted the significance of benzothiazole derivatives in drug development:

- Anticancer Research : A study demonstrated that benzothiazole derivatives could effectively inhibit cell migration and promote apoptosis in cancer cells at low micromolar concentrations . The findings suggest that modifications to the benzothiazole nucleus can enhance anticancer activity.

- Antimicrobial Studies : Another investigation into the antibacterial properties of similar compounds revealed selective activity against Gram-positive bacteria, indicating potential for developing new antimicrobial agents .

Q & A

Q. Basic (Structural Analysis)

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., intermolecular N–H⋯N interactions at 2.8–3.0 Å). Use SHELX programs for refinement, noting triclinic/tetragonal packing in crystal lattices .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak matching theoretical mass).

- 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and verify naphthalene-benzothiazole connectivity .

How can researchers resolve structural ambiguities in benzothiazole derivatives using advanced techniques?

Q. Advanced (Structural Resolution)

- High-Resolution Crystallography : Address torsional ambiguities (e.g., gauche conformations of substituents) using SHELXL refinement. For example, dihedral angles of -96.5° to -100.3° in adamantyl-acetamide derivatives highlight steric effects .

- Dynamic NMR : Analyze hindered rotation in amide bonds (e.g., coalescence temperature studies in DMSO-d) to confirm restricted mobility .

How to design experiments to elucidate the compound’s anticancer mechanisms?

Q. Advanced (Biological Activity)

- Target Identification : Perform kinase inhibition assays (e.g., EGFR, VEGFR) using recombinant proteins and ATP-competitive ELISA .

- Cellular Assays :

- Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in cancer cell lines (IC values reported for analogues: 2–10 μM) .

- Cell Cycle Analysis : Use flow cytometry (PI staining) to assess G1/S arrest in treated cells .

- Molecular Docking : Model interactions with β-tubulin or DNA topoisomerase II, leveraging benzothiazole’s planar aromaticity for intercalation .

How to address discrepancies in bioactivity data between similar benzothiazole carboxamides?

Q. Advanced (Data Contradiction Analysis)

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example:

- Methoxy Position : 3-Methoxy vs. 6-methoxy analogues show 3-fold differences in cytotoxicity due to steric hindrance .

- Naphthalene vs. Benzene Rings : Extended π-systems enhance DNA binding (e.g., ΔT = +5°C for naphthalene derivatives) .

- Solubility Adjustments : Modify logP via pro-drug strategies (e.g., phosphate esters) to improve bioavailability in conflicting in vivo models .

What non-pharmacological applications exist for this compound?

Q. Advanced (Material Science Applications)

- Organic Semiconductors : Utilize the compound’s π-conjugated system for thin-film transistors. Reported hole mobility for benzothiazole-naphthalene hybrids: 0.1–0.5 cm/V·s .

- Fluorescent Probes : Functionalize the naphthalene moiety for metal ion sensing (e.g., Cu detection via fluorescence quenching at 450 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.